Diethyl (1-Methyl-5-pyrazolyl)phosphonate
Description
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is a phosphonate ester featuring a substituted pyrazole ring at the 5-position. Phosphonate esters are widely employed in organic synthesis as precursors to α,β-unsaturated carbonyl compounds via Horner-Wadsworth-Emmons (HWE) reactions .
Properties
Molecular Formula |
C8H15N2O3P |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-1-methylpyrazole |
InChI |
InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WVORIUCOBGTRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=NN1C)OCC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Diazocarbonyl Compounds
Methodology:
A prominent approach involves the 1,3-dipolar cycloaddition of diazo compounds with suitable alkynes or alkenes, leading to pyrazole derivatives. For instance, ethyl α-diazoacetate reacts with phenylpropargyl compounds in the presence of catalysts such as zinc triflate to yield pyrazoles with high efficiency.
| Step | Description | Reference |
|---|---|---|
| 1 | Ethyl α-diazoacetate reacts with phenylpropargyl in triethylamine and zinc triflate | |
| 2 | Cycloaddition yields pyrazole derivatives with ester groups |
- High yields (~89%)
- Mild reaction conditions
- Straightforward procedure
Condensation of Hydrazines with α,β-Ethylenic Ketones
Methodology:
Hydrazines condense with α,β-unsaturated ketones to produce pyrazolines, which are then oxidized to pyrazoles. For example, hydrazine hydrate reacts with chalcones to generate 3,5-diarylpyrazoles, which can be methylated at the 1-position.
- Versatile for various substitutions
- High regioselectivity
Phosphonate Functionalization
Phosphonation via Phosphorus Reagents
The key step involves introducing the diethyl phosphonate group at the 5-position of the pyrazole core. This is typically achieved through phosphorylation reactions using phosphorus reagents such as diethyl phosphite or P,P-dimethylphosphinic hydrazide.
Note:
The reaction often proceeds via nucleophilic attack of the phosphorus reagent on the pyrazole ring or through a cycloaddition pathway involving phosphorus-containing hydrazides.
Synthesis of Phosphonyl-Pyrazole Derivatives
In the study by Ali Tarik E., novel phosphonyl pyrazoles are synthesized via reactions of aldehyde derivatives with phosphorous hydrazides, followed by cyclization. These methods demonstrate the feasibility of directly attaching phosphonate groups to pyrazole rings under mild conditions.
Specific Synthesis Routes for Diethyl (1-Methyl-5-pyrazolyl)phosphonate
Route Based on Patent Literature (CN112574111A)
- Step 1: React dimethyl malonate with formamide (preferably DMF) and an alkylating agent such as dimethyl sulfate under alkaline conditions (e.g., triethylamine) at 30–90°C for 3–7 hours to generate an intermediate (compound 2).
- Step 2: Carry out cyclization with methylhydrazine or hydrazine hydrate in a solvent, followed by hydrolysis and decarboxylation using acid, to produce the pyrazole core with methyl substitution.
- Step 3: Introduce the diethyl phosphonate group via nucleophilic substitution or phosphonation of the pyrazole intermediate.
Alternative Route Using Phosphorous Hydrazides
The synthesis of phosphonyl pyrazoles via hydrazide cycloaddition reactions, as reported by Ali Tarik E., involves reacting aldehyde derivatives with phosphorous hydrazides, followed by cyclization to produce phosphonate-functionalized pyrazoles, including diethyl derivatives.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-Methyl-5-pyrazolyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Diethyl (1-Methyl-5-pyrazolyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl (1-Methyl-5-pyrazolyl)phosphonate involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The antioxidant activity is due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with α-Aminophosphonates in Bioactive Properties
α-Aminophosphonates, such as diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (), exhibit antioxidant activity. Their radical-scavenging profiles (Table 2) highlight structure-activity relationships:
| Compound | DPPH IC₅₀ (µM) | NO IC₅₀ (µM) | H₂O₂ IC₅₀ (µM) | |
|---|---|---|---|---|
| Diethyl (4-hydroxy-3-methoxyphenyl)phosphonate | 12.4 | 18.7 | 22.1 | |
| Ascorbic acid (control) | 8.9 | 15.3 | 19.8 |
Key Insight: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antioxidant activity . The pyrazole ring in Diethyl (1-Methyl-5-pyrazolyl)phosphonate may similarly influence bioactivity, though empirical validation is required.
Comparison with Pyrazole-Based Agrochemicals
Pyrazole derivatives are prominent in pesticides (). Table 3 contrasts pyrazole-phosphonates with commercial analogs:
Key Insight: Chlorinated pyrazole esters dominate pesticidal applications due to stability and bioavailability . The phosphonate group in the target compound may offer unique modes of action, warranting further agrochemical studies.
Biological Activity
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields such as agriculture and pharmaceuticals.
Chemical Structure and Properties
This compound features a pyrazole ring linked to a diethyl phosphonate group. Its molecular formula is , with a molecular weight of approximately 218.19 g/mol. The presence of the phosphonate group is crucial for its reactivity and biological activity, allowing it to participate in nucleophilic substitution reactions and interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-5-hydroxypyrazole with phosphorus oxychloride, followed by treatment with ethanol. This multi-step process yields the desired phosphonate derivative, which can then be further modified to enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 0.06 - 0.25 | 0.03 - 0.125 |
| Fosfomycin | 16 - 256 | 32 - 256 |
| Fluconazole | 2 - 4 | 2 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that this compound is significantly more effective than traditional antibiotics like fosfomycin .
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazole derivatives. This compound has been assessed for its cytotoxic effects against various human tumor cell lines. The results indicated that this compound possesses antiproliferative activity, contributing to its potential as an anticancer agent .
Table 2: Cytotoxicity Data Against Tumor Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 3.8 ± 0.39 |
| MCF-7 (Breast Cancer) | 4.5 ± 0.23 |
| HeLa (Cervical Cancer) | Not Available |
The IC50 values demonstrate that this compound exhibits promising activity against cancer cells, indicating its potential for further development in cancer therapy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has been shown to inhibit MurA enzyme activity, which is crucial for bacterial survival .
Applications
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of new antibiotics and anticancer drugs.
- Agriculture : Use as a herbicide or fungicide due to its ability to inhibit plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
